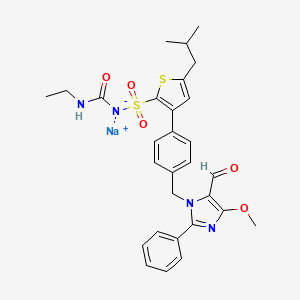

AVE 0991 sodium salt

Description

Properties

IUPAC Name |

sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O5S2.Na/c1-5-30-29(35)32-40(36,37)28-24(16-23(39-28)15-19(2)3)21-13-11-20(12-14-21)17-33-25(18-34)27(38-4)31-26(33)22-9-7-6-8-10-22;/h6-14,16,18-19H,5,15,17H2,1-4H3,(H2,30,32,35);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABSTAFOMFJFOI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)[N-]S(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=C(N=C3C4=CC=CC=C4)OC)C=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N4NaO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of AVE 0991 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a synthetic, non-peptide, and orally active small molecule that functions as a selective agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] It mimics the physiological effects of the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)], offering a promising therapeutic avenue for cardiovascular and inflammatory diseases due to its improved stability and oral bioavailability compared to its peptide counterpart.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of AVE 0991, detailing its interaction with the Mas receptor, downstream signaling cascades, and key experimental methodologies used to elucidate its function.

Core Mechanism of Action: Mas Receptor Agonism

The primary mechanism of action of AVE 0991 is its selective binding to and activation of the G protein-coupled Mas receptor.[2][3] This interaction initiates a cascade of intracellular signaling events that collectively contribute to the vasoprotective, anti-inflammatory, and anti-proliferative effects observed with AVE 0991 administration.

Binding Affinity and Specificity

AVE 0991 demonstrates high-affinity binding to the Mas receptor. Competitive radioligand binding assays have shown that AVE 0991 effectively displaces [125I]-Ang-(1-7) from its binding site on the Mas receptor. Notably, AVE 0991 exhibits negligible affinity for the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, highlighting its specificity for the Mas receptor.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the in vitro and in vivo activity of AVE 0991.

Table 1: Binding Affinity of AVE 0991

| Ligand | Receptor | Cell/Tissue Type | Assay Type | IC50 (nM) | Reference |

| AVE 0991 | Mas | Bovine Aortic Endothelial Cell Membranes | Radioligand Binding ([125I]-Ang-(1-7)) | 21 ± 35 | [2] |

| AVE 0991 | Mas | Mas-transfected COS cells | Radioligand Binding ([125I]-Ang-(1-7)) | 47.5 | [3] |

| Ang-(1-7) | Mas | Bovine Aortic Endothelial Cell Membranes | Radioligand Binding ([125I]-Ang-(1-7)) | 220 ± 280 | [2] |

Table 2: In Vitro Cellular Effects of AVE 0991

| Effect | Cell Type | Concentration | Result | Reference |

| Nitric Oxide (NO) Release | Bovine Aortic Endothelial Cells | 10 µM | Peak concentration: 295 ± 20 nM | [2] |

| Superoxide (B77818) (O2-) Release | Bovine Aortic Endothelial Cells | 10 µM | Peak concentration: 18 ± 2 nM | [2] |

| Inhibition of Ang II-induced VSMC proliferation | Rat Vascular Smooth Muscle Cells | 10-8 to 10-5 M | Dose-dependent inhibition | |

| Increased p-CREB expression | Rat neurons (post-subarachnoid hemorrhage model) | Not specified | Significant increase | [4] |

| Increased UCP-2 expression | Rat neurons (post-subarachnoid hemorrhage model) | Not specified | Significant increase | [4] |

| Increased HO-1 expression | Ang II-treated Rat Vascular Smooth Muscle Cells | 10-6 M, 10-5 M | Significant increase | |

| Decreased p-p38 MAPK phosphorylation | Ang II-treated Rat Vascular Smooth Muscle Cells | 10-7 M, 10-5 M | Significant attenuation |

Table 3: In Vivo Effects of AVE 0991

| Effect | Animal Model | Dosage | Result | Reference |

| Antidiuresis (decreased water diuresis) | Water-loaded C57BL/6 mice | 0.58 nmol/g | Significant decrease in urinary volume (0.06 ± 0.03 mL vs 0.27 ± 0.05 mL in vehicle) | [3] |

| Increased Urine Osmolality | Water-loaded C57BL/6 mice | 0.58 nmol/g | Significant increase (1669 ± 231.0 mOsm/KgH2O vs 681.1 ± 165.8 mOsm/KgH2O in vehicle) | [3] |

| Decreased Perfusion Pressure | Rats | Not specified | Significant decrease (56.55 ± 0.86 mmHg vs. 68.73 ± 0.69 mmHg in vehicle) after one week | [4] |

Signaling Pathways

Activation of the Mas receptor by AVE 0991 triggers several downstream signaling pathways, primarily leading to the production of nitric oxide (NO) and the modulation of pathways involved in inflammation and cellular growth.

Primary Signaling Pathway: eNOS Activation and NO Production

The hallmark of AVE 0991 action is the stimulation of endothelial nitric oxide synthase (eNOS), leading to the release of nitric oxide (NO). This process is crucial for the vasodilatory and vasoprotective effects of AVE 0991. The released amount of bioactive NO is approximately 5 times higher for AVE 0991 in comparison to Ang-(1-7).[2]

Crosstalk with Other Signaling Pathways

The effects of AVE 0991 are also modulated through interactions with other signaling pathways:

-

Bradykinin (B550075) B2 Receptor: AVE 0991 potentiates the effects of bradykinin, a potent vasodilator, through a Mas-receptor-mediated mechanism that enhances NO production. This suggests a synergistic interaction between the Mas and bradykinin B2 receptor signaling pathways.

-

AT1 and AT2 Receptors: While AVE 0991 does not directly bind to AT1 or AT2 receptors, its effects can be modulated by antagonists of these receptors, suggesting a functional crosstalk or downstream interaction between the Mas receptor and the classical RAS pathways.[3]

-

PKA/CREB/UCP-2 Pathway: In neuronal cells, AVE 0991 has been shown to increase the expression of Protein Kinase A (PKA), phosphorylated cAMP response element-binding protein (p-CREB), and Uncoupling protein 2 (UCP-2), a pathway associated with neuroprotection and reduced oxidative stress.[4]

-

HO-1/p38 MAPK Pathway: AVE 0991 can attenuate Angiotensin II-induced vascular smooth muscle cell proliferation by inducing the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1) and downregulating the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).

Experimental Protocols

The following sections provide an overview of the key experimental protocols used to characterize the mechanism of action of AVE 0991.

Radioligand Binding Assay for Mas Receptor

This assay is used to determine the binding affinity of AVE 0991 to the Mas receptor.

1. Membrane Preparation:

-

Culture cells expressing the Mas receptor (e.g., Mas-transfected COS cells or bovine aortic endothelial cells) to confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Binding Reaction:

-

In a multi-well plate, incubate a fixed amount of cell membrane protein with a constant concentration of [125I]-Ang-(1-7) and varying concentrations of unlabeled AVE 0991.

-

For total binding, incubate membranes with [125I]-Ang-(1-7) only.

-

For non-specific binding, incubate membranes with [125I]-Ang-(1-7) in the presence of a high concentration of unlabeled Ang-(1-7).

-

Incubate at a specific temperature (e.g., 4°C or 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

4. Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

5. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (AVE 0991) concentration.

-

Determine the IC50 value (the concentration of AVE 0991 that inhibits 50% of the specific binding of [125I]-Ang-(1-7)) by non-linear regression analysis.

Measurement of Nitric Oxide and Superoxide Release

Electrochemical nanosensors are employed for the real-time, simultaneous measurement of NO and superoxide (O2-) release from single endothelial cells upon stimulation with AVE 0991.

1. Cell Culture:

-

Plate endothelial cells (e.g., bovine aortic endothelial cells) on a suitable substrate (e.g., glass coverslips) and culture until they reach the desired confluence.

2. Nanosensor Preparation and Calibration:

-

Use specialized electrochemical nanosensors with selective coatings for the detection of NO and O2-.

-

Calibrate the nanosensors using solutions with known concentrations of NO and O2- to establish a current-concentration relationship.

3. Measurement:

-

Position the nanosensors in close proximity to the surface of a single endothelial cell using a micromanipulator.

-

Establish a baseline reading of the electrochemical current.

-

Stimulate the cell by adding a known concentration of AVE 0991 to the culture medium.

-

Record the change in current over time, which corresponds to the release of NO and O2-.

4. Data Analysis:

-

Convert the recorded current signals to concentration values using the calibration curves.

-

Analyze the kinetics of NO and O2- release, including peak concentration and duration of the response.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation state of key proteins in the signaling pathways activated by AVE 0991.

1. Cell Lysis and Protein Quantification:

-

Treat cultured cells with AVE 0991 for a specified time.

-

Lyse the cells in a buffer containing detergents and protease/phosphatase inhibitors to extract total cellular proteins.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

2. SDS-PAGE and Protein Transfer:

-

Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

-

Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-CREB, anti-UCP-2, anti-HO-1, or anti-p-p38 MAPK).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

4. Detection and Analysis:

-

Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Capture the light signal using a digital imaging system.

-

Perform densitometric analysis of the protein bands to quantify the relative changes in protein expression or phosphorylation, often normalizing to a loading control protein (e.g., GAPDH or β-actin).

Conclusion

AVE 0991 sodium salt exerts its pleiotropic effects primarily through the selective activation of the Mas receptor. This leads to the stimulation of eNOS and the production of nitric oxide, a key mediator of its vasoprotective actions. Furthermore, AVE 0991 modulates other important signaling pathways involved in inflammation, oxidative stress, and cell proliferation, often counteracting the detrimental effects of the classical renin-angiotensin system. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of AVE 0991 and other Mas receptor agonists, paving the way for the development of novel therapeutics for a range of cardiovascular and related diseases.

References

- 1. pnas.org [pnas.org]

- 2. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

AVE 0991 Sodium Salt: A Technical Guide for Researchers

An In-depth Examination of a Novel Angiotensin-(1-7) Receptor Agonist

AVE 0991 sodium salt is a synthetic, non-peptide, and orally active compound that functions as a potent agonist for the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas.[1][2] This technical guide provides a comprehensive overview of AVE 0991, detailing its mechanism of action, key experimental findings, and relevant protocols for the scientific community.

Core Mechanism of Action

AVE 0991 mimics the physiological effects of the endogenous peptide Ang-(1-7) by binding to and activating the Mas receptor, a G-protein-coupled receptor.[3] This activation triggers a cascade of intracellular signaling pathways that are often counter-regulatory to the classical renin-angiotensin system (RAS) axis mediated by Angiotensin II (Ang II) and its AT1 receptor. The effects of AVE 0991 are diverse, including vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic actions in various tissues.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for AVE 0991 in various experimental settings.

Table 1: Receptor Binding and In Vitro Activity

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 (vs. [125I]-Ang-(1-7)) | 21 ± 35 nM | Bovine aortic endothelial cell membranes | [1][5] |

| IC50 (vs. [125I]-Ang-(1-7)) | 47.5 nM | Mas-transfected COS cells | [6][7] |

| IC50 (vs. Ang-(1-7)) | 220 ± 280 nM | Bovine aortic endothelial cell membranes | [1][2] |

| Peak NO Release (10 µM) | 295 ± 20 nM | Bovine aortic endothelial cells | [1][5] |

| Peak O2- Release (10 µM) | 18 ± 2 nM | Bovine aortic endothelial cells | [1][5] |

Table 2: In Vivo Effects in Animal Models

| Animal Model | Dosage | Effect | Reference |

| Water-loaded Swiss mice | 0.58 nmol/g | Decreased urinary volume (0.13±0.05 mL vs. 0.51±0.04 mL for vehicle) | [1] |

| Water-loaded C57BL/6 mice | 0.58 nmol/g | Decreased water diuresis (0.06±0.03 mL vs. 0.27±0.05 for vehicle) | [1][2] |

| Water-loaded C57BL/6 mice | 0.58 nmol/g | Increased urine osmolality (1669±231.0 mOsm/KgH2O vs. 681.1±165.8 mOsm/KgH2O for vehicle) | [1][2] |

| Rats with Myocardial Infarction | 1 week treatment | Decreased perfusion pressure (56.55±0.86 vs. 68.73±0.69 mmHg for vehicle) | [1] |

| Rats with Myocardial Infarction | 1 week treatment | Increased systolic tension (11.40±0.05 vs. 9.84±0.15 g for vehicle) | [1] |

| Obese Zucker Rats | 0.5 mg/kg BW/day for 2 weeks | Improved whole-body glucose tolerance | [8] |

| Apolipoprotein E-knockout mice | 0.58 µmol/kg per day (dietary) | Inhibited perivascular inflammation and increased plaque stability | [7] |

| DSS-induced colitis in mice | 1, 20, and 40 mg/kg (i.p.) | Restored drop in body weight to untreated levels | [3] |

| Chronic allergic lung inflammation in mice | 1 mg·kg−1 (s.c.) | Prevented airway and pulmonary vascular remodeling | [4] |

Signaling Pathways

AVE 0991, through its agonistic action on the Mas receptor, modulates several key signaling pathways. These pathways are central to its observed physiological effects.

Caption: Signaling pathways of the Renin-Angiotensin System and AVE 0991.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the study of AVE 0991.

Radioligand Binding Assay

Objective: To determine the binding affinity of AVE 0991 to the Ang-(1-7) receptor.

Protocol:

-

Membrane Preparation: Bovine aortic endothelial cell membranes are prepared and homogenized.[1][5]

-

Incubation: Membranes are incubated with [125I]-Ang-(1-7) and varying concentrations of unlabeled AVE 0991 or Ang-(1-7).[1][5]

-

Separation: Bound and free radioligands are separated by filtration.

-

Quantification: The radioactivity of the filters is measured using a gamma counter.

-

Data Analysis: IC50 values are calculated by non-linear regression analysis.[1][5]

Caption: Workflow for Radioligand Binding Assay.

Measurement of Nitric Oxide (NO) and Superoxide (O2-) Release

Objective: To measure the direct effect of AVE 0991 on the production of NO and O2- from endothelial cells.

Protocol:

-

Cell Culture: Bovine aortic endothelial cells are cultured to confluence.[5]

-

Nanosensor Placement: Selective electrochemical nanosensors for NO and O2- are positioned on the cell surface.[5]

-

Stimulation: Cells are stimulated with AVE 0991 (e.g., 10 µM).[5]

-

Real-time Measurement: The release of NO and O2- is measured directly and simultaneously.[5]

-

Data Analysis: Peak concentrations and total released amounts are calculated from the sensor readings.[5]

Caption: Workflow for NO and Superoxide Measurement.

In Vivo Model of Renal Ischemia/Reperfusion Injury

Objective: To evaluate the protective effects of AVE 0991 in a model of acute kidney injury.

Protocol:

-

Animal Model: Wild-type mice are subjected to renal ischemia by clamping the renal artery for 30 minutes, followed by reperfusion.[9]

-

Treatment: Mice are treated with a subcutaneous injection of AVE 0991 (e.g., 9.0 mg/kg) or vehicle immediately after ischemia and 12 hours after reperfusion.[9]

-

Sample Collection: Blood and kidney tissue are collected 24 hours after reperfusion.[9]

-

Analysis: Serum creatinine (B1669602) is measured to assess renal function. Myeloperoxidase (MPO) activity and neutrophil count in the kidney are determined to assess inflammation. Renal histopathology is evaluated.[9]

Caption: Experimental Protocol for Renal Ischemia/Reperfusion Model.

Conclusion

AVE 0991 sodium salt represents a significant pharmacological tool for investigating the protective arm of the renin-angiotensin system. Its nature as a non-peptide agonist of the Mas receptor provides a valuable alternative to the native peptide Ang-(1-7), offering potential advantages in terms of stability and oral bioavailability. The data presented in this guide highlight its diverse therapeutic potential in cardiovascular, renal, inflammatory, and metabolic diseases. The detailed protocols and pathway diagrams serve as a resource for researchers aiming to further elucidate the mechanisms of AVE 0991 and explore its clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. AVE 0991, a non-peptide mimic of angiotensin-(1–7) effects, attenuates pulmonary remodelling in a model of chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. AVE-0991 (sodium salt) - Product Type - CAT N°: 35375 [bertin-bioreagent.com]

- 8. AVE0991, a Nonpeptide Angiotensin 1-7 Receptor Agonist, Improves Glucose Metabolism in the Skeletal Muscle of Obese Zucker Rats: Possible Involvement of Prooxidant/Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Renoprotective Effects of AVE0991, a Nonpeptide Mas Receptor Agonist, in Experimental Acute Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]

AVE 0991: A Technical Guide to the Nonpeptide Mas Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE 0991 is a potent and selective nonpeptide agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). Functioning as a mimic of the endogenous ligand angiotensin-(1-7), AVE 0991 has demonstrated a range of beneficial cardiovascular and renal effects in preclinical studies. These effects are primarily attributed to its ability to counteract the detrimental actions of angiotensin II. This technical guide provides a comprehensive overview of AVE 0991, including its mechanism of action, signaling pathways, and a summary of key experimental data. Detailed experimental protocols and visual representations of its molecular interactions and experimental workflows are included to facilitate further research and drug development efforts.

Introduction

The renin-angiotensin system (RAS) plays a critical role in regulating blood pressure, fluid, and electrolyte balance. The classical RAS pathway involves the conversion of angiotensin I to angiotensin II (Ang II) by the angiotensin-converting enzyme (ACE). Ang II, acting primarily through the AT1 receptor, mediates vasoconstriction, inflammation, and fibrosis. In contrast, the protective arm of the RAS, centered around the angiotensin-converting enzyme 2 (ACE2), angiotensin-(1-7) [Ang-(1-7)], and the Mas receptor, counteracts these effects.[1][2]

Ang-(1-7) is a heptapeptide (B1575542) with vasodilatory, anti-proliferative, and anti-inflammatory properties.[1] However, its therapeutic potential is limited by its short half-life and susceptibility to proteolytic degradation.[3] AVE 0991 was developed as an orally active, nonpeptide mimic of Ang-(1-7), offering improved stability and pharmacokinetic properties.[2] This makes it a valuable tool for investigating the therapeutic potential of Mas receptor activation in various pathological conditions, including cardiovascular and renal diseases.[2][4]

Mechanism of Action and Signaling Pathways

AVE 0991 selectively binds to and activates the G-protein-coupled Mas receptor.[5][6] This initiates a cascade of intracellular signaling events that antagonize the effects of Ang II.

Nitric Oxide Production

A primary mechanism of AVE 0991's action is the stimulation of nitric oxide (NO) production via the activation of endothelial nitric oxide synthase (eNOS).[7] This NO-mediated vasodilation contributes to its blood pressure-lowering effects. The signaling pathway involves kinin-mediated activation of eNOS.[7] Interestingly, while both AVE 0991 and Ang-(1-7) stimulate NO release, AVE 0991 has been shown to produce a significantly higher amount of bioactive NO.[7][8]

dot

Caption: AVE 0991 signaling pathway for nitric oxide production.

Downstream Signaling Cascades

Beyond NO production, Mas receptor activation by AVE 0991 triggers other important signaling pathways. In the context of neuronal protection, AVE 0991 has been shown to activate a Mas/PKA/CREB/UCP-2 pathway, which attenuates oxidative stress and apoptosis.[9] In vascular smooth muscle cells, AVE 0991 inhibits Ang II-induced proliferation through a Mas/HO-1/p38 MAPK signaling pathway.[10]

dot

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. AVE 0991, a non-peptide mimic of angiotensin-(1–7) effects, attenuates pulmonary remodelling in a model of chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. AVE0991, a Nonpeptide Compound, Attenuates Angiotensin II-Induced Vascular Smooth Muscle Cell Proliferation via Induction of Heme Oxygenase-1 and Downregulation of p-38 MAPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Signaling of AVE 0991 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a synthetic, non-peptide agonist of the Mas receptor, which mimics the biological effects of the endogenous peptide Angiotensin-(1-7)[1][2][3]. As a component of the counter-regulatory axis of the Renin-Angiotensin System (RAS), the Ang-(1-7)/Mas receptor axis plays a crucial role in cardiovascular homeostasis, inflammation, and cellular proliferation. AVE 0991, being orally active and resistant to degradation by peptidases, represents a promising therapeutic agent for a variety of pathological conditions, including cardiovascular diseases, renal dysfunction, and neuroinflammation[4][5]. This technical guide provides an in-depth overview of the core downstream signaling pathways activated by AVE 0991, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Signaling Pathways

Activation of the G-protein coupled Mas receptor by AVE 0991 initiates a cascade of intracellular signaling events that mediate its diverse physiological effects. The primary downstream pathways include the nitric oxide synthase (NOS) pathway, the mitogen-activated protein kinase (MAPK) pathways, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

Nitric Oxide Synthase (NOS) Pathway

A cardinal effect of AVE 0991 is the stimulation of nitric oxide (NO) production, a key signaling molecule in vasodilation and endothelial function.

-

Mechanism: Upon binding to the Mas receptor on endothelial cells, AVE 0991 triggers a signaling cascade that leads to the activation of endothelial nitric oxide synthase (eNOS). This process can be mediated through both bradykinin-dependent and independent mechanisms[6][7]. The activation of eNOS leads to the conversion of L-arginine to L-citrulline and the release of NO. The produced NO then diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation. In some contexts, inducible nitric oxide synthase (iNOS) is also upregulated[8].

-

Signaling Cascade:

AVE 0991-induced Nitric Oxide Synthase Pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathways

AVE 0991 modulates the activity of several MAPK pathways, including the p38 MAPK and the extracellular signal-regulated kinases 1 and 2 (ERK1/2), often in a manner that counteracts pro-inflammatory and pro-proliferative signals.

-

p38 MAPK: In various models of inflammation and cellular stress, AVE 0991 has been shown to decrease the phosphorylation and thus the activity of p38 MAPK[9][10]. This inhibitory effect contributes to its anti-inflammatory and anti-proliferative properties.

-

ERK1/2: The effect of AVE 0991 on ERK1/2 phosphorylation can be context-dependent. In some settings, it has been observed to decrease ERK1/2 activation, contributing to its anti-proliferative effects[9].

-

Signaling Cascade:

Modulation of MAPK Pathways by AVE 0991.

PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. AVE 0991 has been shown to activate this pathway in certain cellular contexts, contributing to its protective effects.

-

Mechanism: Activation of the Mas receptor by AVE 0991 can lead to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and other cellular processes. In some inflammatory conditions, AVE 0991 has been shown to decrease Akt activity[9].

-

Signaling Cascade:

AVE 0991 and the PI3K/Akt Signaling Pathway.

Anti-inflammatory and Cytokine Modulation

A significant aspect of AVE 0991's therapeutic potential lies in its potent anti-inflammatory effects. This is achieved through the modulation of various pro- and anti-inflammatory cytokines and by reducing oxidative stress.

-

Cytokine Regulation: AVE 0991 has been demonstrated to decrease the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α)[11]. Conversely, it can increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10)[1]. In a model of allergic lung inflammation, AVE 0991 reduced levels of IL-5 while increasing IL-10[1].

-

Reactive Oxygen Species (ROS): AVE 0991 has been shown to attenuate the production of reactive oxygen species (ROS), which are key mediators of inflammation and cellular damage[10].

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of AVE 0991 on key signaling molecules and physiological responses.

Table 1: Receptor Binding and NO Production

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 for [125I]-Ang-(1-7) binding | 21 ± 35 nM | Bovine aortic endothelial cell membranes | [6][7][12] |

| IC50 for [125I]-Ang-(1-7) binding | 4.75 x 10-8 M | Mas-transfected COS cells | [13][14] |

| Peak NO release (10 µM AVE 0991) | 295 ± 20 nM | Bovine aortic endothelial cells | [6][7] |

| Peak O2- release (10 µM AVE 0991) | 18 ± 2 nM | Bovine aortic endothelial cells | [6][7] |

Table 2: Modulation of Cytokine Levels

| Cytokine | Effect | Model/System | Quantitative Change | Reference |

| IL-5 | Decrease | Murine model of allergic lung inflammation | Reduced to 63.9 ± 1.5 pg·mL-1 from OVA-induced levels | [1] |

| IL-10 | Increase | Murine model of allergic lung inflammation | Increased to 89.1 ± 6.8 pg·mL-1 from control levels | [1] |

| IL-1β | Decrease | APP/PS1 mice (Alzheimer's model) | Markedly reduced protein levels | [11] |

| IL-6 | Decrease | APP/PS1 mice (Alzheimer's model) | Markedly reduced protein levels | [11] |

| TNF-α | Decrease | APP/PS1 mice (Alzheimer's model) | Markedly reduced protein levels | [11] |

Table 3: Effects on Kinase Phosphorylation

| Kinase | Effect | Model/System | Reference |

| p38 MAPK | Decreased phosphorylation | DSS-induced colitis in mice | [9] |

| Akt | Decreased phosphorylation | DSS-induced colitis in mice | [9] |

| ERK1/2 | Decreased phosphorylation | DSS-induced colitis in mice | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of AVE 0991's downstream signaling.

Mas Receptor Binding Assay

-

Objective: To determine the binding affinity of AVE 0991 to the Mas receptor.

-

Method: Competitive radioligand binding assay.

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the Mas receptor (e.g., Mas-transfected COS cells).

-

Binding Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., [125I]-Ang-(1-7)) and varying concentrations of unlabeled AVE 0991 in a suitable binding buffer.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of AVE 0991 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Workflow for Mas Receptor Binding Assay. -

Western Blotting for Phosphorylated Kinases (e.g., p-Akt, p-ERK)

-

Objective: To quantify the change in the phosphorylation status of key signaling kinases upon AVE 0991 treatment.

-

Method:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., endothelial cells, smooth muscle cells) and treat with AVE 0991 for various times and concentrations. Include appropriate controls (e.g., vehicle, positive control).

-

Cell Lysis: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-p-Akt Ser473, anti-p-ERK1/2 Thr202/Tyr204).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the kinase to normalize for protein loading.

-

Densitometry Analysis: Quantify the band intensities using densitometry software and express the results as a fold change in phosphorylation relative to the control.

General Workflow for Western Blotting. -

Nitric Oxide (NO) Measurement

-

Objective: To measure the amount of NO produced by cells in response to AVE 0991.

-

Method: Griess Assay. This colorimetric assay measures nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

-

Cell Culture and Treatment: Plate cells (e.g., endothelial cells) in a multi-well plate and treat with AVE 0991.

-

Sample Collection: Collect the cell culture supernatant at different time points after treatment.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions.

-

Reaction: Add the Griess reagent to the collected supernatants and to a set of nitrite standards of known concentrations.

-

Incubation: Incubate the plate at room temperature in the dark for a specified time to allow for the colorimetric reaction to develop.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Generate a standard curve from the absorbance values of the nitrite standards. Use the standard curve to determine the concentration of nitrite in the experimental samples.

Workflow for Nitric Oxide Measurement using the Griess Assay. -

Cytokine Measurement

-

Objective: To quantify the levels of specific cytokines in biological samples following AVE 0991 treatment.

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Blocking: Block the plate with a blocking buffer to prevent non-specific binding.

-

Sample and Standard Incubation: Add standards of known cytokine concentrations and the experimental samples (e.g., cell culture supernatants, serum) to the wells.

-

Detection Antibody Incubation: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Enzyme Conjugate Incubation: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) that binds to the biotinylated detection antibody.

-

Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.

-

Stop Reaction: Stop the reaction with a stop solution.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

-

Conclusion

AVE 0991, as a selective Mas receptor agonist, activates a complex and interconnected network of downstream signaling pathways. Its ability to stimulate nitric oxide production, modulate MAPK and PI3K/Akt signaling, and exert potent anti-inflammatory effects underscores its significant therapeutic potential. This technical guide provides a foundational understanding of these core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring and harnessing the therapeutic benefits of AVE 0991. The provided diagrams offer a visual representation of these intricate pathways, facilitating a clearer comprehension of the molecular events following AVE 0991 activation. Further research into the nuanced, context-dependent signaling of AVE 0991 will continue to unveil its full therapeutic promise.

References

- 1. Cytokine Elisa [bdbiosciences.com]

- 2. AVE 0991 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the cardioprotective and antihypertensive effect of AVE 0991 in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the Mas receptors by AVE0991 and MrgD receptor using alamandine to limit the deleterious effects of Ang II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]

- 9. The Non-Peptide MAS-R Agonist AVE0991 Alleviates Colitis Severity in Mice and Exhibits an Additive Effect with Azathioprine [mdpi.com]

- 10. AVE0991, a Nonpeptide Compound, Attenuates Angiotensin II-Induced Vascular Smooth Muscle Cell Proliferation via Induction of Heme Oxygenase-1 and Downregulation of p-38 MAPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Angiotensin-(1–7) Analogue AVE0991 Modulates Astrocyte-Mediated Neuroinflammation via lncRNA SNHG14/miR-223-3p/NLRP3 Pathway and Offers Neuroprotection in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Renoprotective Effects of AVE0991, a Nonpeptide Mas Receptor Agonist, in Experimental Acute Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

The Non-Peptide Mas Receptor Agonist AVE 0991: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE 0991, a synthetic, non-peptide agonist of the Mas receptor, represents a promising therapeutic agent due to its potent anti-inflammatory properties. As an orally active mimic of Angiotensin-(1-7), AVE 0991 activates the protective arm of the renin-angiotensin system, offering a multifactorial approach to mitigating inflammatory processes. This document provides an in-depth technical overview of the anti-inflammatory mechanisms of AVE 0991, supported by quantitative data from various experimental models, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Core Mechanism of Action

AVE 0991 exerts its anti-inflammatory effects primarily by binding to and activating the Mas receptor, a G protein-coupled receptor.[1] This activation counteracts the pro-inflammatory effects often mediated by the Angiotensin II Type 1 (AT1) receptor. The downstream signaling cascades initiated by Mas receptor activation are complex and tissue-specific, but consistently lead to the attenuation of inflammatory responses. Key mechanisms include the inhibition of pro-inflammatory transcription factors, reduction of inflammatory cell infiltration, and modulation of cytokine and chemokine production.[2][3]

Modulation of Inflammatory Signaling Pathways

AVE 0991 has been shown to significantly impact key intracellular signaling pathways that are central to the inflammatory response.

Mitogen-Activated Protein Kinase (MAPK) Pathway

AVE 0991 consistently demonstrates an inhibitory effect on the p38 MAPK pathway, a critical regulator of pro-inflammatory cytokine synthesis.[4][5] By decreasing the phosphorylation of p38 MAPK, AVE 0991 effectively dampens the downstream production of inflammatory mediators.[5] Some studies also suggest an effect on the ERK1/2 pathway, although this appears to be more context-dependent.[4]

Figure 1: AVE 0991 inhibits pro-inflammatory cytokine production via the Mas receptor-mediated inhibition of p38 MAPK phosphorylation.

Nuclear Factor-kappa B (NF-κB) Pathway

Evidence suggests that AVE 0991 can attenuate inflammation by inhibiting the NF-κB pathway.[6] This pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The precise mechanism of NF-κB inhibition by AVE 0991 is an area of ongoing research but is likely linked to upstream signaling events following Mas receptor activation.

Figure 2: AVE 0991-mediated Mas receptor activation leads to the inhibition of NF-κB and subsequent downregulation of pro-inflammatory gene expression.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of AVE 0991 has been quantified in various preclinical models. The following tables summarize key findings.

Table 1: Effect of AVE 0991 on Pro-Inflammatory Cytokine and Chemokine Expression

| Model System | Cytokine/Chemokine | Dosage of AVE 0991 | Result | Citation |

| Murine Colitis (DSS model) | IL-5, IL-6, IL-10, IL-27, ITAC | 30 mg/kg | Significant decrease in colonic expression | [4] |

| Murine Chronic Allergic Lung Inflammation (OVA model) | IL-5 | 1 mg/kg, s.c. | Complete prevention of increase in BAL and lung | [7] |

| Murine Chronic Allergic Lung Inflammation (OVA model) | IL-10 | 1 mg/kg, s.c. | Increased levels in BAL | [7] |

| ApoE-/- Mice (Atherosclerosis) | TNF-α, IL-6, CCL2, CXCL10, CCL5 | Not specified | Significant attenuation in PVAT | [2] |

| TNF-α stimulated THP-1 Monocytes | IL-1β, CCL2, CXCL10 (mRNA) | 1 µM | Inhibition of TNF-α induced increase | [2] |

| Aged Rat Hippocampus (Post-laparotomy) | TNF-α, IL-1β | 0.9 mg/kg, intranasally | Significant attenuation of upregulation | [8] |

| APP/PS1 Mouse Brain Cortex (Alzheimer's Disease) | IL-1β, IL-6, TNF-α | 3 and 10 mg/kg | Marked decrease in expression | [6] |

| Aβ-treated Astrocytes | IL-1β, IL-6, TNF-α (mRNA & protein) | 1x10⁻⁶ M | Substantial decrease in expression | [6] |

Table 2: Effect of AVE 0991 on Inflammatory Signaling Molecules

| Model System | Signaling Molecule | Dosage of AVE 0991 | Result | Citation |

| Murine Colitis (DSS model) | p38 MAPK, Akt | 30 mg/kg | Decreased colonic activity | [4] |

| Ang II-induced Rat Vascular Smooth Muscle Cells | p38 MAPK Phosphorylation | 10⁻⁵ M or 10⁻⁷ M | Significant attenuation | [5] |

| Ang II-induced Rat Vascular Smooth Muscle Cells | Reactive Oxygen Species (ROS) | 10⁻⁵ M or 10⁻⁷ M | Significant attenuation | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from key studies.

Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

-

Objective: To evaluate the prophylactic and therapeutic anti-inflammatory effects of AVE 0991 in a model of inflammatory bowel disease.

-

Animal Model: Female BALB/c mice (6–10 weeks old).[4]

-

Induction of Colitis: Administration of DSS in drinking water.

-

Treatment Regimen:

-

Prophylactic: AVE 0991 administered prior to and during DSS exposure.

-

Therapeutic: AVE 0991 administered after the onset of colitis symptoms.

-

Dosage: Doses up to 30 mg/kg were used.[4]

-

-

Assessment of Inflammation:

-

Gross Anatomical and Histological Assessment: Evaluation of colon length, and histological scoring of inflammation and ulceration.

-

Western Blotting: To determine the phosphorylation levels of pro-inflammatory signaling molecules (e.g., p38 MAPK, Akt) in colonic sections.[4]

-

Proteomic Profiling: To measure the expression levels of various pro-inflammatory cytokines and chemokines in colonic tissue.[4]

-

Figure 3: Experimental workflow for evaluating the anti-inflammatory effects of AVE 0991 in a DSS-induced colitis model.

Murine Model of Ovalbumin (OVA)-Induced Chronic Allergic Lung Inflammation

-

Objective: To investigate the effect of AVE 0991 on pulmonary remodeling and inflammation in a model of chronic asthma.[7]

-

Animal Model: BALB/c mice (6–8 weeks old).[7]

-

Induction of Inflammation:

-

Treatment Regimen: AVE 0991 (1 mg·kg⁻¹, s.c.) or saline administered daily during the challenge period.[7]

-

Assessment of Inflammation:

In Vitro Monocyte/Macrophage Pro-inflammatory Activation

-

Objective: To determine the direct anti-inflammatory effects of AVE 0991 on monocytic cells.

-

Cell Line: THP-1 human monocytic cells.[2]

-

Stimulation: Tumor Necrosis Factor-alpha (TNF-α) to induce a pro-inflammatory phenotype.[2]

-

Treatment: Pre-incubation with AVE 0991 (1 µM).[2]

-

Assessment of Inflammation:

Summary and Future Directions

AVE 0991 demonstrates robust anti-inflammatory properties across a range of preclinical models, targeting key signaling pathways such as p38 MAPK and NF-κB. Its ability to modulate a broad spectrum of inflammatory mediators, including a significant reduction in pro-inflammatory cytokines and chemokines, underscores its therapeutic potential. The data presented in this guide highlights the consistent and potent anti-inflammatory effects of this non-peptide Mas receptor agonist.

Future research should focus on further elucidating the precise molecular interactions downstream of Mas receptor activation by AVE 0991. Clinical trials are warranted to translate these promising preclinical findings into novel anti-inflammatory therapies for a variety of human diseases, including inflammatory bowel disease, asthma, atherosclerosis, and neuroinflammatory conditions.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Anti‐atherosclerotic effect of the angiotensin 1–7 mimetic AVE0991 is mediated by inhibition of perivascular and plaque inflammation in early atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. AVE0991, a Nonpeptide Compound, Attenuates Angiotensin II-Induced Vascular Smooth Muscle Cell Proliferation via Induction of Heme Oxygenase-1 and Downregulation of p-38 MAPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AVE 0991 Suppresses Astrocyte-Mediated Neuroinflammation of Alzheimer’s Disease by Enhancing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AVE 0991, a non-peptide mimic of angiotensin-(1–7) effects, attenuates pulmonary remodelling in a model of chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Non-peptide Angiotensin-(1–7) Mimic AVE 0991 Attenuates Delayed Neurocognitive Recovery After Laparotomy by Reducing Neuroinflammation and Restoring Blood-Brain Barrier Integrity in Aged Rats [frontiersin.org]

An In-depth Technical Guide on the Effects of AVE 0991 on Nitric Oxide Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which the nonpeptide angiotensin-(1-7) mimic, AVE 0991, stimulates nitric oxide (NO) production. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in cardiovascular and related therapeutic areas.

Introduction

AVE 0991 is a novel, orally active, nonpeptide compound that emulates the beneficial endothelial effects of angiotensin-(1-7) [Ang-(1-7)].[1][2][3] A key action of AVE 0991 is its ability to stimulate the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system responsible for vasodilation and vascular homeostasis.[4][5][6] This guide details the signaling pathways, quantitative effects, and experimental methodologies related to AVE 0991-induced NO production.

Signaling Pathways of AVE 0991-Induced Nitric Oxide Production

AVE 0991-induced NO production is a complex process involving multiple receptors and downstream signaling cascades. The primary mechanism involves the activation of the Mas receptor, which subsequently leads to the activation of endothelial nitric oxide synthase (eNOS).[1][2][7] The signaling pathway is further modulated by angiotensin II type 1 (AT1), angiotensin II type 2 (AT2), and bradykinin (B550075) B2 receptors.

A diagrammatic representation of the signaling pathway is provided below:

Quantitative Data on Nitric Oxide Production

The effects of AVE 0991 on nitric oxide and superoxide (B77818) (O₂⁻) release have been quantified in bovine aortic endothelial cells (BAECs).

Table 1: Comparison of AVE 0991 and Ang-(1-7) on NO and O₂⁻ Release in BAECs [1][2]

| Compound (10 µmol/L) | Peak NO Concentration (nmol/L) | Peak O₂⁻ Concentration (nmol/L) | Relative Amount of Bioactive NO |

| AVE 0991 | 295 ± 20 | 18 ± 2 | ~5 times higher than Ang-(1-7) |

| Ang-(1-7) | 270 ± 25 | 20 ± 4 | Baseline |

Table 2: Inhibitory Effects of Antagonists on AVE 0991-Induced NO Production in BAECs [1][2]

| Antagonist | Target Receptor | Concentration | % Inhibition of NO Production |

| [D-Ala⁷]-Ang-(1-7) | Ang-(1-7) | 5 µmol/L | ~50% |

| EXP 3174 | AT₁ | 0.1 µmol/L | ~50% |

| PD 123,177 | AT₂ | 0.1 µmol/L | ~90% |

| L-NMMA | NO Synthase | Not specified | ~70% |

| Bradykinin B₂ Receptor Blockade | Bradykinin B₂ | Not specified | ~80% |

Table 3: IC₅₀ Values for [¹²⁵I]-Ang-(1-7) Binding to BAEC Membranes [1][2]

| Compound | IC₅₀ (nmol/L) |

| AVE 0991 | 21 ± 35 |

| Ang-(1-7) | 220 ± 280 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of AVE 0991's effects on NO production.

Cell Culture

Bovine aortic endothelial cells (BAECs) are cultured to study the effects of AVE 0991 on NO production.

-

Cell Line: Bovine Aortic Endothelial Cells (BAECs)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum, 1% non-essential amino acids, and 1% penicillin/streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Sub-culturing: Cells are passaged upon reaching 80-90% confluency.

Measurement of Nitric Oxide and Superoxide Release

Direct and simultaneous measurement of NO and O₂⁻ release from the surface of BAECs is achieved using selective electrochemical nanosensors.

-

Nanosensor Preparation: Carbon fiber electrodes are coated with a protective membrane and a selective sensing material for either NO or O₂⁻.

-

Measurement Principle: The nanosensors detect changes in current resulting from the oxidation or reduction of NO and O₂⁻ at the electrode surface.

-

Experimental Setup:

-

BAECs are grown to confluency on culture plates.

-

The culture medium is replaced with a buffered salt solution.

-

The nanosensors are positioned close to the cell surface.

-

A baseline reading is established.

-

AVE 0991 or other compounds are added to the solution.

-

The change in current is recorded over time, reflecting the release of NO and O₂⁻.

-

A diagram of the experimental workflow is presented below:

Receptor Binding Assay

Competitive binding assays are performed to determine the affinity of AVE 0991 for the Ang-(1-7) binding site.

-

Radioligand: [¹²⁵I]-Ang-(1-7)

-

Membrane Preparation:

-

BAECs are harvested and homogenized.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Assay Protocol:

-

Aliquots of the membrane suspension are incubated with a fixed concentration of [¹²⁵I]-Ang-(1-7).

-

Increasing concentrations of unlabeled AVE 0991 or Ang-(1-7) are added to compete for binding.

-

The mixture is incubated to reach equilibrium.

-

The bound and free radioligand are separated by filtration.

-

The radioactivity of the filter-bound membranes is measured.

-

-

Data Analysis: The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is calculated.

Use of Antagonists

To elucidate the signaling pathways, specific receptor antagonists are used to block the effects of AVE 0991.

-

Protocol:

-

BAECs are pre-incubated with the antagonist for a specified period (e.g., 20 minutes) before the addition of AVE 0991.[2]

-

NO and O₂⁻ release is then measured as described in section 4.2.

-

-

Antagonists and their targets:

Conclusion

AVE 0991 is a potent stimulator of endothelial nitric oxide production, acting primarily through the Mas receptor, with significant contributions from the AT₂ and bradykinin B₂ receptors. Its ability to generate a sustained release of bioactive NO, with minimal concomitant superoxide production, positions it as a promising therapeutic agent for cardiovascular diseases characterized by endothelial dysfunction. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of AVE 0991 and related compounds.

References

- 1. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the cardioprotective and antihypertensive effect of AVE 0991 in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitric Oxide and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Role of bradykinin, nitric oxide, and angiotensin II type 2 receptor in imidapril-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of AVE 0991 Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE 0991 sodium salt, a nonpeptide small molecule, has emerged as a potent and selective agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). This document provides an in-depth technical overview of the pharmacodynamics of AVE 0991, summarizing its mechanism of action, receptor binding affinity, downstream signaling cascades, and diverse physiological effects. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for foundational assays are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of activating the Angiotensin-(1-7)/Mas receptor axis.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. While the classical ACE/Angiotensin II/AT1 receptor axis is known for its pressor, proliferative, and pro-inflammatory effects, the discovery of the ACE2/Angiotensin-(1-7)/Mas receptor axis has unveiled a counter-regulatory pathway with protective functions.[1][2] Angiotensin-(1-7) [Ang-(1-7)] exerts vasodilatory, anti-proliferative, and anti-inflammatory effects.[1] However, its therapeutic application is limited by its short half-life and peptide nature.[3]

AVE 0991 was developed as an orally active, nonpeptide mimic of Ang-(1-7), offering a more stable pharmacological tool to probe the therapeutic benefits of Mas receptor activation.[1] This compound has been instrumental in elucidating the role of the protective RAS axis in various pathophysiological conditions, including cardiovascular disease, renal injury, and inflammation.[1][3][4]

Mechanism of Action

AVE 0991 functions as a selective agonist of the G-protein coupled Mas receptor.[5][6] Binding of AVE 0991 to the Mas receptor initiates a cascade of intracellular signaling events that antagonize the effects mediated by the Ang II/AT1 receptor axis.[7] Studies have confirmed that the effects of AVE 0991 are abolished in Mas-knockout mice and are blocked by the selective Ang-(1-7) antagonist A-779, confirming its specificity for the Mas receptor.[5][6][8]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the potency and efficacy of AVE 0991.

Table 1: Receptor Binding Affinity

| Preparation | Radioligand | IC50 of AVE 0991 | Reference |

| Bovine Aortic Endothelial Cell Membranes | [125I]-Ang-(1-7) | 21 ± 35 nM | [9][10] |

| Mas-transfected COS Cells | 125I-Ang-(1-7) | 4.75 x 10-8 M (47.5 nM) | [5][6][11] |

Table 2: In Vitro Functional Activity

| Cell Type | Assay | Effect of AVE 0991 (10 µM) | Reference |

| Bovine Aortic Endothelial Cells | NO Release | 295 ± 20 nM | [9][10] |

| Bovine Aortic Endothelial Cells | O2- Production | 18 ± 2 nM | [9][10] |

| Mas-transfected CHO Cells | NO Release | Blocked by A-779 | [5][6] |

Table 3: In Vivo Effects

| Animal Model | Condition | Dose of AVE 0991 | Key Finding | Reference |

| Water-loaded C57BL/6 Mice | Antidiuresis | 0.58 nmol/g (i.p.) | Significant reduction in urinary volume | [6][11] |

| Murine Model of Acute Kidney Injury | Ischemia/Reperfusion | 9.0 mg/kg (s.c.) | Attenuated renal functional impairment and tissue damage | [4][12] |

| Rats with Myocardial Infarction | Heart Failure | Not specified | Attenuated decrease in systolic tension and reduced infarct area | [8][13] |

| Obese Zucker Rats | Metabolic Dysfunction | 0.5 mg/kg/day (osmotic minipump) | Improved whole-body glucose tolerance | [14] |

| Aged Rats | Postoperative dNCR | 0.9 mg/kg (intranasal) | Reduced neuroinflammation and restored blood-brain barrier integrity | [15] |

| DSS-induced Colitis in Mice | Inflammatory Bowel Disease | 1, 20, and 40 mg/kg (i.p.) | Significantly reduced colitis severity | [3] |

Signaling Pathways

Activation of the Mas receptor by AVE 0991 triggers several downstream signaling pathways that contribute to its beneficial effects. A primary pathway involves the stimulation of nitric oxide (NO) production via endothelial nitric oxide synthase (eNOS). Additionally, AVE 0991 has been shown to modulate the phosphorylation of key signaling molecules such as p38 MAPK and Akt, often in opposition to the effects of Ang II.[16]

Caption: Signaling pathways activated by AVE 0991 binding to the Mas receptor.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

Receptor Binding Assay (Mas-transfected COS Cells)

This protocol describes a competitive binding assay to determine the affinity of AVE 0991 for the Mas receptor.[9][17]

Caption: Workflow for a competitive receptor binding assay.

Materials:

-

Serum-free DMEM supplemented with 0.2% BSA, 0.005% bacitracin, 0.1 M PMSF, and 0.5 M orthophenanthroline[9][17]

Procedure:

-

Mas-transfected COS cells are cultured to confluency in 24-well plates.[9][17]

-

The cells are incubated with 0.5 x 10-9 mol/L 125I-Ang-(1-7) in the presence of increasing concentrations of AVE 0991 (from 10-10 to 10-5 mol/L) for 60 minutes at 4°C in a total volume of 0.3 mL of serum-free medium.[9][17]

-

Following incubation, the cells are washed twice with ice-cold serum-free DMEM.[9][17]

-

The amount of bound radioactivity is measured using a gamma counter.[9][17]

-

Non-specific binding is determined in the presence of a high concentration of unlabeled Ang-(1-7).

-

The IC50 value is calculated from the competition binding curve.

In Vivo Murine Model of Acute Kidney Injury

This protocol outlines an experimental workflow to assess the renoprotective effects of AVE 0991 in a model of ischemia/reperfusion (I/R) injury.[4][12]

Caption: Workflow for an in vivo acute kidney injury model.

Animals and Treatment:

-

Renal ischemia is induced by bilateral clamping of the renal pedicles for 30 minutes.[4][12]

-

AVE 0991 (9.0 mg/kg) or vehicle (10 mM KOH in 0.9% NaCl) is administered via subcutaneous injection immediately following ischemia and again 12 hours after the start of reperfusion.[4][12]

Outcome Measures:

-

Renal Function: Serum creatinine levels are measured 24 hours after reperfusion to assess glomerular filtration rate.[4][12]

-

Histopathology: Kidneys are harvested, fixed, and stained (e.g., with H&E) to evaluate tissue injury, including acute tubular necrosis, cast formation, and tubular dilatation.[4][12]

-

Inflammatory Markers: Infiltration of leukocytes (e.g., neutrophils) in the kidney tissue can be quantified.[4][12]

Therapeutic Implications

The pharmacodynamic profile of AVE 0991 highlights its potential as a therapeutic agent for a range of conditions characterized by over-activation of the classical RAS. Its demonstrated efficacy in preclinical models of cardiovascular and renal disease, as well as inflammatory conditions, underscores the promise of targeting the Mas receptor.

-

Cardiovascular Disease: By promoting vasodilation, reducing inflammation, and attenuating cardiac remodeling, AVE 0991 shows potential for treating hypertension, heart failure, and atherosclerosis.[8][13][18]

-

Renal Disease: The renoprotective effects of AVE 0991, including improved renal function and reduced tissue damage in acute kidney injury models, suggest its utility in various nephropathies.[4][12]

-

Inflammatory Conditions: AVE 0991 has demonstrated anti-inflammatory properties in models of colitis and neuroinflammation, indicating a broader therapeutic potential beyond cardiovascular and renal applications.[3][15][19]

Conclusion

AVE 0991 sodium salt is a pivotal pharmacological tool that has significantly advanced our understanding of the protective arm of the renin-angiotensin system. Its selective agonism at the Mas receptor, coupled with its favorable nonpeptide characteristics, has enabled comprehensive investigation of the therapeutic benefits of this pathway. The data summarized in this guide demonstrate the potent and diverse pharmacodynamic effects of AVE 0991, supporting the continued exploration of Mas receptor agonists as a novel therapeutic strategy for a multitude of diseases. The detailed protocols and structured data presented herein are intended to facilitate future research in this promising area of drug discovery and development.

References

- 1. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Renoprotective Effects of AVE0991, a Nonpeptide Mas Receptor Agonist, in Experimental Acute Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The nonpeptide angiotensin-(1-7) receptor Mas agonist AVE-0991 attenuates heart failure induced by myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. journals.physiology.org [journals.physiology.org]

- 14. AVE0991, a Nonpeptide Angiotensin 1-7 Receptor Agonist, Improves Glucose Metabolism in the Skeletal Muscle of Obese Zucker Rats: Possible Involvement of Prooxidant/Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The Non-peptide Angiotensin-(1–7) Mimic AVE 0991 Attenuates Delayed Neurocognitive Recovery After Laparotomy by Reducing Neuroinflammation and Restoring Blood-Brain Barrier Integrity in Aged Rats [frontiersin.org]

- 16. AVE0991, a Nonpeptide Compound, Attenuates Angiotensin II-Induced Vascular Smooth Muscle Cell Proliferation via Induction of Heme Oxygenase-1 and Downregulation of p-38 MAPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. AVE 0991 | TargetMol [targetmol.com]

- 18. scielo.br [scielo.br]

- 19. The Non-Peptide MAS-R Agonist AVE0991 Alleviates Colitis Severity in Mice and Exhibits an Additive Effect with Azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nonpeptide Mas Receptor Agonist AVE 0991: A Technical Guide to its Interaction with the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AVE 0991, a nonpeptide agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). AVE 0991 mimics the beneficial effects of the endogenous peptide Angiotensin-(1-7), offering a promising therapeutic avenue for cardiovascular and other diseases. This document details the mechanism of action of AVE 0991, its interaction with the RAS, and its pharmacological effects, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. The classical RAS axis, comprising the angiotensin-converting enzyme (ACE), angiotensin II (Ang II), and the Ang II type 1 (AT1) receptor, is well-known for its role in vasoconstriction, inflammation, and fibrosis. In contrast, the counter-regulatory or protective arm of the RAS, centered around angiotensin-converting enzyme 2 (ACE2), Angiotensin-(1-7) (Ang-(1-7)), and the Mas receptor, generally opposes the actions of the classical axis, promoting vasodilation, anti-inflammatory, and anti-fibrotic effects.

AVE 0991 is a synthetic, nonpeptide small molecule that acts as a selective agonist for the Mas receptor.[1][2] Its development represents a significant step forward in leveraging the therapeutic potential of the protective RAS axis, overcoming the limitations of peptide-based agonists, such as poor oral bioavailability and rapid degradation. This guide will delve into the technical details of AVE 0991's pharmacology and its interaction with the RAS.

Mechanism of Action and Interaction with the Renin-Angiotensin System

AVE 0991 exerts its effects by binding to and activating the Mas receptor, a G protein-coupled receptor.[3] This activation triggers downstream signaling cascades that mimic the physiological actions of Ang-(1-7). The interaction of AVE 0991 with the RAS is multifaceted, primarily involving the potentiation of the ACE2/Ang-(1-7)/Mas axis, thereby counteracting the detrimental effects of the ACE/Ang II/AT1 axis.

Signaling Pathways

Activation of the Mas receptor by AVE 0991 initiates several key signaling pathways:

-

Nitric Oxide (NO) Pathway: AVE 0991 stimulates the production and release of nitric oxide (NO) from endothelial cells, a key molecule in vasodilation and vascular protection.[4][5][6] This process is mediated by the activation of endothelial nitric oxide synthase (eNOS).

-

Anti-inflammatory Pathways: AVE 0991 has been shown to attenuate inflammatory responses. One identified mechanism involves the induction of Heme Oxygenase-1 (HO-1) and the subsequent downregulation of p38 MAPK phosphorylation in vascular smooth muscle cells (VSMCs), which inhibits Ang II-induced proliferation.[1]

-

Neuroprotective Pathways: In the context of subarachnoid hemorrhage, AVE 0991 has been demonstrated to attenuate oxidative stress and neuronal apoptosis through the Mas/PKA/CREB/UCP-2 pathway.

The following diagram illustrates the primary signaling cascade initiated by AVE 0991 binding to the Mas receptor, leading to vasodilation.

Quantitative Data

The following tables summarize key quantitative data regarding the binding affinity and functional activity of AVE 0991 from various studies.

Table 1: Binding Affinity of AVE 0991 for the Mas Receptor

| Ligand | Preparation | IC50 (nmol/L) | Reference |

| AVE 0991 | Bovine aortic endothelial cell membranes | 21 ± 35 | [4][5] |

| Angiotensin-(1-7) | Bovine aortic endothelial cell membranes | 220 ± 280 | [4][5] |

| AVE 0991 | Mas-transfected COS cells | 47.5 | [3] |

Table 2: Effect of AVE 0991 on Nitric Oxide (NO) and Superoxide (O₂⁻) Release

| Compound (Concentration) | Peak NO Release (nmol/L) | Peak O₂⁻ Release (nmol/L) | Cell Type | Reference |

| AVE 0991 (10 µmol/L) | 295 ± 20 | 18 ± 2 | Bovine aortic endothelial cells | [4][5][6] |

| Angiotensin-(1-7) (10 µmol/L) | 270 ± 25 | 20 ± 4 | Bovine aortic endothelial cells | [4][5][6] |

Table 3: In Vivo Effects of AVE 0991 on Blood Pressure in Hypertensive Rats

| Treatment | Animal Model | Dose | Effect on Systolic Blood Pressure (SBP) | Reference |

| AVE 0991 | Spontaneously Hypertensive Rats (SHR) | Not specified | Blunted nightly increase in blood pressure | [7] |

| AVE 0991 | Angiotensin II-induced hypertensive rats | 576 µg/kg/day | Reduced SBP | [8] |

Table 4: Inhibitory Effect of AVE 0991 on Angiotensin II-Induced Vascular Smooth Muscle Cell (VSMC) Proliferation

| Treatment | Ang II Concentration | AVE 0991 Concentration | % Inhibition of Proliferation | Reference |

| AVE 0991 | Not specified | 10⁻⁸ to 10⁻⁵ mol/L | Dose-dependent inhibition | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on AVE 0991.

Radioligand Binding Assay for Mas Receptor Affinity

This protocol is adapted from studies determining the binding affinity of AVE 0991 for the Mas receptor.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of AVE 0991 for the binding of a radiolabeled ligand to the Mas receptor.

Materials:

-

Mas-transfected cells (e.g., COS cells) or membrane preparations from tissues expressing the Mas receptor (e.g., bovine aortic endothelial cells).

-

Radioligand: [¹²⁵I]-Angiotensin-(1-7).

-

Unlabeled AVE 0991.

-

Binding buffer (e.g., DMEM supplemented with 0.2% BSA, protease inhibitors).

-

Wash buffer (e.g., ice-cold PBS).

-

Scintillation fluid.

-

Gamma counter.

Procedure:

-

Cell/Membrane Preparation: Prepare cell suspensions or membrane homogenates according to standard laboratory protocols.

-

Incubation: In a microplate, combine the cell/membrane preparation, a fixed concentration of [¹²⁵I]-Ang-(1-7), and varying concentrations of unlabeled AVE 0991.

-

Equilibration: Incubate the mixture at a specified temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-180 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the AVE 0991 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram:

Measurement of Nitric Oxide (NO) Release from Endothelial Cells

This protocol is based on methods used to measure AVE 0991-stimulated NO release.[4][5][6]

Objective: To quantify the amount of NO released from endothelial cells upon stimulation with AVE 0991.

Materials:

-

Cultured endothelial cells (e.g., bovine aortic endothelial cells).

-

AVE 0991 solution.

-

Krebs-Ringer buffer or other suitable physiological buffer.

-

NO sensor or a fluorescent NO indicator dye (e.g., DAF-FM diacetate).

-

Fluorometer or plate reader.

Procedure:

-

Cell Culture: Culture endothelial cells to confluence in appropriate multi-well plates.

-

Loading with NO Indicator (if applicable): If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions.

-

Stimulation: Replace the culture medium with buffer and add the desired concentration of AVE 0991.

-

Measurement:

-

NO Sensor: Place the NO sensor in close proximity to the cell monolayer and record the change in current, which is proportional to the NO concentration.

-

Fluorescent Dye: Measure the increase in fluorescence intensity over time using a fluorometer or plate reader.

-

-

Controls: Include a vehicle control (buffer without AVE 0991) and a positive control (e.g., a known NO donor or another agonist like bradykinin).

-

Data Analysis: Quantify the NO release by calculating the change in signal (current or fluorescence) compared to the baseline and controls.

In Vivo Blood Pressure Measurement in Hypertensive Rats

This protocol describes a general procedure for assessing the effect of AVE 0991 on blood pressure in a rat model of hypertension.[7][8]

Objective: To determine the effect of AVE 0991 administration on the systolic blood pressure of hypertensive rats.

Materials:

-

Hypertensive rat model (e.g., Spontaneously Hypertensive Rats or Ang II-induced hypertensive rats).

-

AVE 0991 formulation for in vivo administration (e.g., dissolved in a suitable vehicle for oral gavage, subcutaneous, or intraperitoneal injection).

-

Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).

Procedure:

-

Animal Acclimatization: Acclimate the rats to the housing conditions and the blood pressure measurement procedure to minimize stress-induced variations.